molecular formula C35H46O17 B591383 Ligupurpuroside C

Ligupurpuroside C

Cat. No.: B591383
M. Wt: 738.7 g/mol
InChI Key: ZPGBMGMUFKRLER-CMPWVXOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Ligupurpuroside C plays a significant role in various biochemical reactions. It has been shown to interact with enzymes such as lipase, where it acts as a natural inhibitor . The interaction between this compound and lipase involves hydrophobic interactions, leading to the inhibition of lipase activity . Additionally, this compound can inhibit lipid accumulation in HepG2 cells at a concentration of 50 μMol/L .

Cellular Effects

This compound influences various cellular processes and functions. In HepG2 cells, it significantly inhibits lipid accumulation, suggesting its potential role in regulating lipid metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. For instance, it binds to the hydrophobic cavity on the catalytic sites of lipase, leading to enzyme inhibition . This interaction is primarily driven by hydrophobic forces, and the binding of this compound to lipase does not significantly alter the enzyme’s conformation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipase, influencing metabolic flux and metabolite levels . The exact metabolic pathways and the role of this compound in these pathways need further elucidation.

Scientific Research Applications

    Chemistry: Used as a natural antioxidant in various chemical formulations.

    Biology: Studied for its anti-inflammatory and anti-cancer properties.

    Medicine: Potential therapeutic agent for treating diseases related to oxidative stress and inflammation.

    Industry: Used in the food industry as a natural preservative due to its antioxidant properties.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O17/c1-16-24(39)26(41)28(43)34(48-16)51-31-17(2)49-35(29(44)27(31)42)52-32-25(40)22(15-47-23(38)12-7-18-3-8-20(36)9-4-18)50-33(30(32)45)46-14-13-19-5-10-21(37)11-6-19/h3-12,16-17,22,24-37,39-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGBMGMUFKRLER-CMPWVXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3O)OCCC4=CC=C(C=C4)O)COC(=O)C=CC5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)OCCC4=CC=C(C=C4)O)COC(=O)/C=C/C5=CC=C(C=C5)O)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the potential mechanism of action for Ligupurpuroside C's hypolipidemic effect?

A: While the provided research does not directly investigate this compound's mechanism, it does shed light on the broader extract (LRTPG) where it was discovered. The research suggests that LRTPG, which contains this compound, might exert its hypolipidemic effect by activating the AMP-activated protein kinase (AMPK) pathway in the liver. [] This activation, in turn, appears to suppress key enzymes involved in lipogenesis (fat synthesis), such as stearoyl-CoA desaturase 1, glycerol-3-phosphate acyltransferase, 1-acylglycerol-3-phosphate O-acyltransferase 2, and diacylglycerol acyltransferase 2. [] Additionally, LRTPG seems to enhance the breakdown of circulating triglycerides by increasing lipoprotein lipase activity. [] Further research is needed to determine if this compound specifically contributes to these observed effects.

Q2: What is the source of this compound and what other bioactive compounds are found alongside it?

A: this compound was originally isolated from Ku-Ding-Cha, a type of herbal tea produced from the leaves of Ligustrum purpurascens (Oleaceae). [] This plant is commonly used in traditional Chinese medicine for its potential benefits in managing hypertension, obesity, inflammation, and as a diuretic. [] Alongside this compound, researchers identified other potentially bioactive compounds in the same plant extract, including ligupurpurosides D, E, and F, acteoside, ligupurpuroside A, and others. [] Many of these compounds also demonstrated antioxidant activity in DPPH radical scavenging assays. []

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